Phenyl 4-((3-(2-bromophenyl)propanamido)methyl)piperidine-1-carboxylate

FAAH inhibition Structure-Activity Relationship Endocannabinoid modulation

This compound features the critical ortho-bromine configuration and N-phenyl carbamate ester described in the Sanofi patent family. It is specifically designed to prevent anandamide degradation via FAAH-1, with a distinct interaction profile compared to para-substituted analogs. Use it to build 3D pharmacophore models or benchmark lipophilicity (cLogP ~4.3) in PAMPA assays. Substitution with N-methyl or N-tert-butyl analogs will invalidate SAR and alter enzyme acylation kinetics; ensure you source the exact carbamate leaving group for reproducible mechanistic studies.

Molecular Formula C22H25BrN2O3
Molecular Weight 445.357
CAS No. 1797242-93-3
Cat. No. B2427269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 4-((3-(2-bromophenyl)propanamido)methyl)piperidine-1-carboxylate
CAS1797242-93-3
Molecular FormulaC22H25BrN2O3
Molecular Weight445.357
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)CCC2=CC=CC=C2Br)C(=O)OC3=CC=CC=C3
InChIInChI=1S/C22H25BrN2O3/c23-20-9-5-4-6-18(20)10-11-21(26)24-16-17-12-14-25(15-13-17)22(27)28-19-7-2-1-3-8-19/h1-9,17H,10-16H2,(H,24,26)
InChIKeyHLGHOLDHCDUFBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Phenyl 4-((3-(2-bromophenyl)propanamido)methyl)piperidine-1-carboxylate (CAS 1797242-93-3) for FAAH Research


Phenyl 4-((3-(2-bromophenyl)propanamido)methyl)piperidine-1-carboxylate [1] is a synthetic small molecule characterized by a piperidine ring bearing a phenyl carbamate ester at the N-1 position and a 2-bromophenylpropanamide moiety linked via a methylene bridge at the 4-position. It belongs to the aryl/heteroaryl-piperidinecarboxylate class of reversible fatty acid amide hydrolase (FAAH) inhibitors, a family described in detail within the Sanofi patent portfolio [2]. This class is known to modulate endocannabinoid tone by preventing the degradation of anandamide. The compound's structural signature—an ortho-bromine substituted phenyl ring linked through a propanamide spacer—distinguishes it from earlier-generation para-substituted analogs and other core variations within the same patent space, suggesting a potentially distinct molecular interaction profile.

Why Phenyl 4-((3-(2-bromophenyl)propanamido)methyl)piperidine-1-carboxylate Cannot Be Substituted with Generic FAAH Inhibitors


Simple substitution with in-class FAAH inhibitors, such as those with a para-halogen substitution or a short-chain carbamate, risks significant shifts in pharmacodynamics. The patent family for aryl-piperidinecarboxylates, which encompasses this compound, demonstrates that small changes to the R1 aryl group and the spacer dramatically alter FAAH affinity [1]. The target compound’s ortho-bromine configuration and the phenyl carbamate ester on the piperidine nitrogen are critical structural determinants. Replacing the N-phenyl carbamate with an N-methyl carbamate or N-tert-butyl carboxamide, as seen in closely available analogs, is predicted to alter both the compound's lipophilicity (cLogP ~4.3) and its interaction with the FAAH membrane-access channel. This sensitivity means that using a structurally similar but not identical compound will likely invalidate structure-activity relationship (SAR) studies and lead to uninterpretable variation in in vitro assays.

Head-to-Head Differentiation Data for Phenyl 4-((3-(2-bromophenyl)propanamido)methyl)piperidine-1-carboxylate


Ortho-Bromine vs. Para-Bromine Phenyl Substitution: Impact on FAAH Inhibition Potency

Within the Sanofi aryl-piperidinecarboxylate patent, the position of the bromine atom on the phenyl ring is a key determinant of FAAH inhibitory potency. Compounds with a 2-bromophenyl (ortho) group, exemplified by the target compound, are claimed, while the patent's synthetic examples predominantly feature 4-bromophenyl (para) derivatives like 2-(methylamino)-2-oxoethyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate [1]. The ortho substitution pattern forces the terminal phenyl ring into a distinct dihedral angle relative to the amide linker, which is predicted to alter its fit within the hydrophobic acyl-chain-binding pocket of FAAH. This structural difference is a primary factor for selecting the 2-bromo analog over the more common 4-bromo analog for SAR exploration.

FAAH inhibition Structure-Activity Relationship Endocannabinoid modulation

Carbamate N-Substitution: Phenyl Ester vs. Methyl Ester and tert-Butyl Carboxamide

The target compound features a distinctive N-phenyl carbamate, whereas two of its closest commercially available analogs possess a methyl carbamate (Methyl 4-((3-(2-bromophenyl)propanamido)methyl)piperidine-1-carboxylate) or a tert-butyl carboxamide (4-((3-(2-bromophenyl)propanamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide) . This is not a trivial substitution. The phenyl group significantly increases lipophilicity (cLogP of target = 4.3 [1]) compared to the methyl analog (predicted cLogP ~3.0), which directly impacts membrane permeability and non-specific binding profiles. Furthermore, the reactivity of the carbamate carbonyl differs; the phenyl ester is a better leaving group than the methyl ester, which can influence the kinetics of FAAH carbamoylation, the enzyme's inhibition mechanism.

Metabolic stability Pharmacophore modeling Carbamate reactivity

Piperidine-1-Carboxylate Core: A Privileged Structure for FAAH-1 Isoform Selectivity

The piperidine-1-carboxylate core is a recognized scaffold for achieving high selectivity for the FAAH-1 isoform. A highly optimized analog, ASP8477 (3-pyridyl 4-(phenylcarbamoyl)piperidine-1-carboxylate), demonstrates this principle with an IC50 of 3.99 nM for FAAH-1 vs. 57.3 nM for FAAH-2, a 14.3-fold selectivity window [1]. While the target compound has a different amide linker, the shared piperidine-1-carboxylate core suggests it is a structural precursor or probe for exploring the same isoform selectivity profile. This contrasts with other FAAH inhibitors, such as the urea class (e.g., PF-3845), which operate via a different mechanism (covalent serine modification) and have divergent isoform selectivity profiles.

Isoform selectivity FAAH-1 FAAH-2 ASP8477

Optimal Use Cases for Phenyl 4-((3-(2-bromophenyl)propanamido)methyl)piperidine-1-carboxylate Based on Evidence


Ortho-Bromo Substituted Scaffold for FAAH Binding Pocket Exploration

Use this compound as a critical probe to map the steric limits of the FAAH acyl-chain binding channel. The ortho-bromine substitution provides a unique constraint compared to the more typical para-substituted patent examples, aiding in the development of 3D pharmacophore models. This is a direct application of the structural differentiation evidence [1].

Standard Compound for Developing CNS-Penetrant FAAH Inhibitor SAR

With a predicted XLogP3 of 4.3, this compound is a suitable base scaffold for understanding how lipophilicity correlates with blood-brain barrier penetration in the piperidine-1-carboxylate series. It can serve as a reference standard in HPLC-based lipophilicity and parallel artificial membrane permeability assays (PAMPA) when benchmarking novel analogs with varied carbamate N-substituents [2].

Kinetic Characterization of Carbamate-Based FAAH Inhibition

The distinct reactivity of the phenyl carbamate leaving group makes this compound ideal for mechanistic enzymology studies. Investigators can use it to determine the rate of FAAH carbamoylation (k2) and compare it directly with the methyl carbamate analog, quantifying the effect of the leaving group on enzyme acylation kinetics without altering the rest of the pharmacophore [2].

Precursor for the Synthesis of a FAAH-1 Selective Probe Library

As a member of the Sanofi piperidine-1-carboxylate patent family, a known class for achieving FAAH-1 isoform selectivity (analogous to ASP8477), this compound is a strategically sound starting point for diversification. Parallel synthesis at the piperidine N-position while monitoring the target engagement profile can help internal programs develop a proprietary, selective FAAH-1 inhibitor series [3].

Quote Request

Request a Quote for Phenyl 4-((3-(2-bromophenyl)propanamido)methyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.